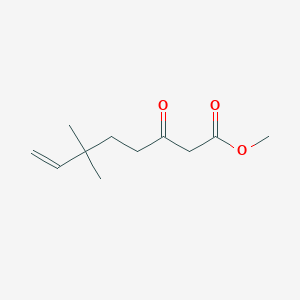
Methyl 6,6-dimethyl-3-oxooct-7-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6,6-dimethyl-3-oxooct-7-enoate is a chemical compound with the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.259 g/mol . It is also known by its synonym, 7-Octenoic acid, 6,6-dimethyl-3-oxo-, methyl ester . This compound is characterized by its unique structure, which includes a methyl ester group, a ketone group, and a double bond within an octane chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,6-dimethyl-3-oxooct-7-enoate typically involves the esterification of 7-Octenoic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to drive the reaction to completion. Another method involves the use of dimethyl carbonate as a methylating agent .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6,6-dimethyl-3-oxooct-7-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 6,6-dimethyl-3-oxooct-7-enoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 6,6-dimethyl-3-oxooct-7-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester and ketone groups play crucial roles in its reactivity and binding affinity. Pathways involved may include enzymatic hydrolysis and redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 7-methyl-3-oxooct-6-enoate: Similar structure but with a different position of the methyl group.
Dimethyl Carbonate: Used as a methylating agent in the synthesis of Methyl 6,6-dimethyl-3-oxooct-7-enoate.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its combination of ester, ketone, and alkene functionalities makes it a versatile compound in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
835597-69-8 |
|---|---|
Molekularformel |
C11H18O3 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
methyl 6,6-dimethyl-3-oxooct-7-enoate |
InChI |
InChI=1S/C11H18O3/c1-5-11(2,3)7-6-9(12)8-10(13)14-4/h5H,1,6-8H2,2-4H3 |
InChI-Schlüssel |
IZURZWUZGOEAKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCC(=O)CC(=O)OC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















